molecular formula C19H21F2N5O B2702638 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 2034362-28-0

2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2702638
CAS RN: 2034362-28-0
M. Wt: 373.408
InChI Key: MNHGETQYBLHTEH-UHFFFAOYSA-N
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Description

2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H21F2N5O and its molecular weight is 373.408. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

Research into derivatives of piperazine and related compounds has shown significant antibacterial, antifungal, and anthelmintic activity. For instance, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have demonstrated substantial biological activities against various microbial strains. These findings suggest potential for developing new antimicrobial agents from structurally related compounds (Khan et al., 2019).

Anticancer Activity

Several studies on piperazine derivatives have uncovered their potential in cancer treatment. Synthesis and evaluation of novel piperazine-1-yl acetamides have revealed potent antiproliferative activity against cancer cell lines, such as HeLa and A549, indicating the promise of these compounds in antitumor strategies (Wu et al., 2017). Another study on 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives has shown significant antimicrobial and anticancer activities, highlighting their potential as lead compounds for drug development (Mehta et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Piperazine derivatives have been investigated for their enzyme inhibitory properties, which are crucial in developing treatments for neurodegenerative diseases and other conditions. For instance, novel thiazole-piperazines have been synthesized and evaluated as acetylcholinesterase inhibitors, showcasing potential for the treatment of Alzheimer's disease (Yurttaş et al., 2013).

Molecular Design and Synthesis

The structural modification and synthesis of piperazine derivatives are vital in exploring new bioactive compounds. Studies such as the synthesis of T2288 from bench synthesis to pilot production demonstrate the practical aspects of producing these compounds, potentially leading to the discovery of new drugs (Guillaume et al., 2003).

properties

IUPAC Name

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N5O/c20-14-3-4-17(15(21)11-14)22-19(27)12-25-7-9-26(10-8-25)18-6-5-16(23-24-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHGETQYBLHTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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